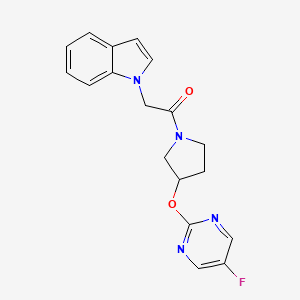

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as FIIN-2, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) family proteins. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFRs has been associated with various human diseases, including cancer, skeletal disorders, and developmental syndromes. Therefore, the development of FGFR inhibitors such as FIIN-2 has become an active area of research in the field of drug discovery.

Wissenschaftliche Forschungsanwendungen

Pharmacogenetics and Drug Metabolism

The efficacy and safety of fluoropyrimidine-based chemotherapy are significantly influenced by genetic variations in the enzymes responsible for drug metabolism, particularly dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. Variants in DPYD can lead to severe toxicity in patients with reduced enzyme activity, underscoring the importance of pharmacogenetic testing prior to treatment initiation. Studies have identified specific DPYD polymorphisms associated with an increased risk of adverse drug reactions, suggesting that genotyping can improve patient safety and treatment outcomes by allowing for dose adjustments or alternative therapies for those at risk (Henricks et al., 2018).

Therapeutic Efficacy in Cancer Treatment

The therapeutic efficacy of fluoropyrimidines is also influenced by genetic polymorphisms in target enzymes, such as thymidylate synthase (TS), and in enzymes involved in folate metabolism, such as methylenetetrahydrofolate reductase (MTHFR). These genetic factors can predict tumor response and patient survival, highlighting the role of pharmacogenomics in personalizing chemotherapy regimens (Cohen et al., 2003). For instance, MTHFR polymorphisms have been studied for their impact on the effectiveness of fluoropyrimidine-based chemotherapy in colorectal cancer, suggesting potential as genomic predictors of clinical response (Marcuello et al., 2006).

Improving Chemotherapy Safety and Efficacy

Research into the mechanisms of action, metabolism, and resistance to fluoropyrimidines has led to the development of novel therapeutic strategies aimed at enhancing efficacy while minimizing toxicity. This includes the formulation of prodrugs like capecitabine, which is designed to be activated preferentially in tumor tissues, thereby reducing systemic exposure and associated side effects (Schüller et al., 2000) Additionally, the integration of pharmacokinetic and pharmacodynamic considerations into treatment planning, including the evaluation of enzyme activities and drug concentration in tissues, supports more individualized and effective chemotherapy approaches.

Eigenschaften

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c19-14-9-20-18(21-10-14)25-15-6-8-23(11-15)17(24)12-22-7-5-13-3-1-2-4-16(13)22/h1-5,7,9-10,15H,6,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOQWIRRFANVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)

![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)

![N-[4-(Aminomethyl)phenyl]-2-phenylacetamide](/img/structure/B2990486.png)

![[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2990490.png)

![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)